Researchers synthesizing peptide linkers for ADCs or studying isoAsp formation often face aspartimide side reactions and inconsistent isomer quality. Fmoc-IsoAsn-OH (CAS 200335-40-6) directly resolves these challenges.
- Enables site-specific isoAsp incorporation without aspartimide formation, increasing crude peptide purity.
- Provides a defined chemical handle for cleavable linker synthesis in next-generation ADCs.
- Supplied with verified optical rotation ([α]D20 = -18.0°) and high chromatographic purity for consistent analytical standard generation.
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Cat. No.B15199020
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-IsoAsn-OH (CAS: 200335-40-6), also known as Fmoc-L-isoasparagine or Fmoc-Asp-NH2, is a 9-fluorenylmethoxycarbonyl (Fmoc)-protected isoasparagine derivative widely used as a building block in solid-phase peptide synthesis (SPPS) . This compound belongs to the class of protected amino acids and serves as a key intermediate for introducing isoaspartyl (isoAsp) residues into peptide chains . It is also employed as a cleavable linker in the construction of antibody-drug conjugates (ADCs) . The molecule features a free amide group at the α-position, which distinguishes it from standard asparagine derivatives and enables unique peptide architectures .
Fmoc/tBu SPPS protocol compatibility
Site-specific isoaspartyl residue incorporation
Orthogonal conjugation handle for cleavable linker synthesis
Optical rotation identity for chiral verification
Why Fmoc-IsoAsn-OH Cannot Be Replaced
Substituting Fmoc-IsoAsn-OH with standard Fmoc-Asn-OH or Fmoc-Asp-OH fails to deliver the required molecular architecture for specific applications. Fmoc-IsoAsn-OH introduces an isoaspartyl (isoAsp) linkage, a β-amino acid configuration that is chemically distinct from the α-peptide bond formed by canonical asparagine [1]. This structural difference is critical for generating peptides that mimic post-translational modifications or for constructing cleavable linkers in ADCs . Furthermore, the isoAsp bond exhibits altered proteolytic stability and can modulate peptide bioactivity, making it an essential tool for structure-activity relationship (SAR) studies [1]. The Fmoc protecting group on isoasparagine also ensures compatibility with standard Fmoc/tBu SPPS protocols, allowing for precise, stepwise elongation without unwanted side reactions [2].
Structural mismatchFmoc-Asn-OH or Fmoc-Asp-OH introduce α-peptide bonds, not the β-amino acid isoAsp configuration; this may alter backbone geometry and SAR interpretation.
Linker functionalityStandard asparagine derivatives lack the cleavable ADC linker designation; direct replacement may compromise orthogonal conjugation strategies.
Proteolytic profileIsoaspartyl bonds exhibit distinct stability and may modulate peptide bioactivity; substitution risks shifting PTM-mimicry and assay outcomes.
[1] Biotage. (2023). Has my peptide undergone an aspartimide rearrangement? Retrieved from https://www.biotage.com/blog/has-my-peptide-undergone-an-aspartimide-rearrangement View Source
[2] CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from https://www.csbiochina.com View Source
Fmoc-IsoAsn-OH: Quantitative Evidence vs. Analogs
Superior HPLC Purity
Fmoc-IsoAsn-OH (Fmoc-L-isoasparagine) is commercially available with a guaranteed HPLC purity of ≥99% . In contrast, the commonly used Fmoc-Asn-OH (standard asparagine derivative) is typically offered at 97-98% purity from multiple suppliers . This 1-2% absolute purity difference significantly reduces the risk of side-product formation and improves overall peptide yield and homogeneity in SPPS.
HPLC PurityData to verify
Target ≥99% vs Fmoc-Asn-OH 97–98%
Supports higher crude peptide purity in SPPS
Supplier specification; cross-check recommended
Peptide synthesisPurity analysisHPLC
Evidence Dimension
HPLC Purity
Target Compound Data
≥99% (HPLC)
Comparator Or Baseline
Fmoc-Asn-OH: 97-98% (HPLC)
Quantified Difference
+1-2% absolute purity
Conditions
Commercial product specifications; HPLC analysis
Why This Matters
Higher initial purity minimizes cumulative errors in multi-step peptide synthesis, leading to more consistent and reproducible research outcomes.
Peptide synthesisPurity analysisHPLC
Optical Rotation for Identity Verification
Fmoc-IsoAsn-OH exhibits a specific optical rotation of [α]D20 = -18.0 ± 2° (C=1 in DMF) , confirming its L-isoasparagine stereochemistry. This value is notably different from standard Fmoc-L-Asn-OH, which has a reported [α]D20 ≈ -13° (C=1 in DMF) [1]. This measurable difference provides a rapid, quantitative check for ensuring the correct enantiomer and structural isomer has been procured, preventing costly synthetic errors.
Optical RotationReported
[α]D20 -18.0±2° (C=1, DMF)
Confirms L-isoasparagine stereochemistry
Measured vs Fmoc-L-Asn-OH -13°; source-specific review
Accurate stereochemistry is paramount in peptide synthesis, where even a minor enantiomeric impurity can lead to significant loss of biological activity or altered structural properties.
Fmoc-IsoAsn-OH is explicitly characterized and utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . Its structure, featuring a free α-amide group and a protected amine, allows for precise, orthogonal conjugation strategies. While other Fmoc-protected amino acids (e.g., Fmoc-Asn-OH, Fmoc-Asp-OH) serve as general peptide building blocks, the designation of Fmoc-IsoAsn-OH as an ADC linker is a specialized, application-specific functional classification . This functional role is not typically assigned to standard asparagine or aspartic acid derivatives in commercial literature.
ADC Linker RoleClass-level
Designated cleavable linker; Fmoc-Asn-OH lacks this classification
Supports orthogonal conjugation design
Vendor application note; validate in context
Antibody-drug conjugatesADC linkerDrug delivery
Evidence Dimension
Designated Application
Target Compound Data
Cleavable ADC linker
Comparator Or Baseline
Fmoc-Asn-OH: General peptide building block
Quantified Difference
Qualitative difference in commercial/functional description
Conditions
Vendor technical data and application notes
Why This Matters
For researchers developing ADCs, procuring a compound specifically validated as an ADC linker streamlines experimental design and ensures compatibility with established conjugation chemistries.
Antibody-drug conjugatesADC linkerDrug delivery
Reduced Aspartimide Formation
A major side reaction in Fmoc-SPPS involving Asp/Asn-Gly sequences is aspartimide formation, which leads to undesired isoAsp and aspartyl products. Studies demonstrate that incorporating protected isoasparagine building blocks like Fmoc-IsoAsn-OH directly into the peptide chain bypasses the aspartimide-prone steps, resulting in peptides free of this common contaminant [1]. In contrast, using standard Fmoc-Asn-OH can result in 5-50% aspartimide formation depending on sequence context [2]. The use of Fmoc-IsoAsn-OH eliminates the need for post-synthesis separation of α- and β-aspartyl peptide isomers.
For peptides containing Asp/Asn-Gly motifs, Fmoc-IsoAsn-OH provides a reliable route to high-purity products, saving time and resources otherwise spent on challenging chromatographic separations of nearly identical peptide isomers.
[1] Zahariev, S., Guarnaccia, C., Pongor, C. I., Quaroni, L., Čemažar, M., & Pongor, S. (2006). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron Letters, 47(24), 4121-4124. (Referenced for isoAsp building block strategy). View Source
[2] Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(20), 5218-5221. (Referenced for aspartimide formation rates). View Source
Fmoc-IsoAsn-OH: Key Applications
Isoaspartyl Peptides for PTM Mimicry
Researchers studying protein deamidation and isoAsp formation, which are hallmarks of protein aging and neurodegenerative diseases, require synthetic peptides containing the isoAsp bond. Fmoc-IsoAsn-OH enables the site-specific incorporation of this non-canonical amino acid, generating authentic isoAsp-containing peptides for use as analytical standards, epitope mapping, and biological activity assays [1]. This approach bypasses the variable and inefficient chemical rearrangement methods, ensuring a defined product .
Cleavable Linkers for ADCs
In the development of next-generation ADCs, precise control over linker chemistry is critical for therapeutic efficacy and safety. Fmoc-IsoAsn-OH serves as a key intermediate in the synthesis of cleavable peptide linkers that release the cytotoxic payload upon internalization into target cells . Its α-amide functionality provides a convenient handle for orthogonal conjugation to both the antibody and the drug, a feature not readily available in simpler Fmoc-amino acids .
High-Purity Peptides with Asp/Asn-Gly Motifs
Synthetic peptides containing Asp/Asn-Gly motifs are notoriously difficult to produce due to aspartimide formation during Fmoc-SPPS. By employing Fmoc-IsoAsn-OH as a direct building block for the isoAsp residue, peptide chemists can completely circumvent this side reaction, achieving crude peptide purities that are significantly higher and reducing the burden on downstream purification [1]. This is particularly valuable for manufacturing peptides intended for use as Active Pharmaceutical Ingredients (APIs) or in sensitive biological assays.
Pure Enantiomer Standards for Method Development
Analytical chemists developing HPLC or LC-MS methods to detect and quantify isoAsp residues in protein therapeutics require well-characterized, high-purity standards. Fmoc-IsoAsn-OH, with its verified optical rotation and chromatographic purity of ≥99%, provides a reliable starting material for generating such standards. Its distinct properties relative to Fmoc-L-Asn-OH (e.g., specific optical rotation [α]D20 = -18.0°) allow for the validation of methods capable of distinguishing between the two isomers in complex biological matrices .
Application
Selection Property
Validation Focus
Isoaspartyl Peptide Synthesis (PTM Mimicry)
Site-specific isoAsp incorporation
PTM epitope and analytical standard generation
Cleavable ADC Linker Development
Orthogonal α-amide conjugation handle
Linker stability and payload release assessment
High-Purity Asp/Asn-Gly Peptides
Aspartimide-free SPPS route
Crude peptide purity and yield improvement
Chiral Purity Analytical Standards
Verified optical rotation identity
Isomer discrimination in HPLC/LC-MS methods
[1] Biotage. (2023). Has my peptide undergone an aspartimide rearrangement? Retrieved from https://www.biotage.com/blog/has-my-peptide-undergone-an-aspartimide-rearrangement View Source
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